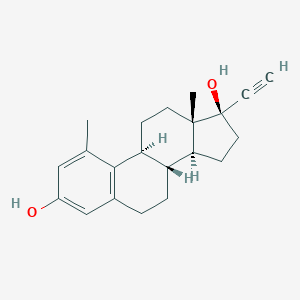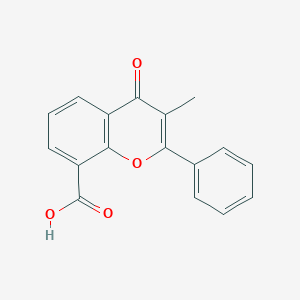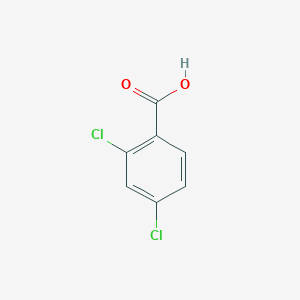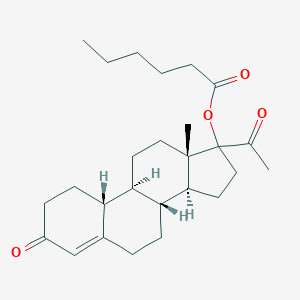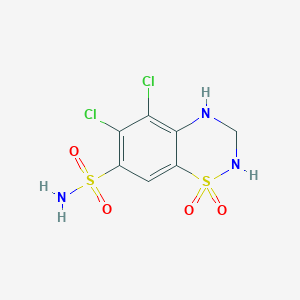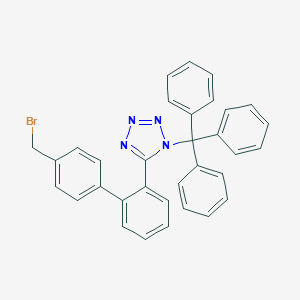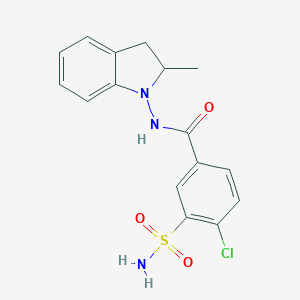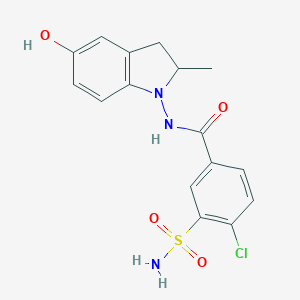
5-乙基吡啶-2,3-二羧酸
概述
描述
5-Ethylpyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol .
Molecular Structure Analysis
The InChI string for 5-Ethylpyridine-2,3-dicarboxylic acid isInChI=1S/C9H9NO4/c1-2-5-3-6 (8 (11)12)7 (9 (13)14)10-4-5/h3-4H,2H2,1H3, (H,11,12) (H,13,14) . The Canonical SMILES is CCC1=CC (=C (N=C1)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis
5-Ethylpyridine-2,3-dicarboxylic acid has a density of 1.388±0.06 g/cm3 (Predicted), a melting point of 152-154°C, and a boiling point of 421.2±45.0 °C (Predicted) .科学研究应用
金属有机框架 (MOFs)
5-乙基吡啶-2,3-二羧酸:是合成Zn(II) 金属有机框架的关键材料 。这些 MOFs 由于其高孔隙率和表面积等独特性能而具有多种应用。它们用于气体储存、分离和催化。这种酸作为一种结构单元,形成可能用于储氢或碳捕获技术的框架。
有机合成
在有机合成领域,这种化合物是一种通用的合成砌块。 它被用作合成复杂有机分子的前体 。它在合成苯硼酸和修饰氨基酸中的作用突出了其在创建药物中间体和新型有机化合物中的重要性。
催化
5-乙基吡啶-2,3-二羧酸:在催化反应中用作配体 。它可以影响金属催化剂的反应性和选择性,这在精细化学品和药物的合成等工业过程中至关重要。
药物研究
这种化合物是药物研究中的关键中间体。 它用于合成微孔金属有机框架,由于其可进行可逆收缩和膨胀的能力,这些框架在药物递送系统中具有应用潜力 .
材料科学
在材料科学中,5-乙基吡啶-2,3-二羧酸有助于开发新材料。 它用于创建微孔框架,这些框架可以应用于传感器、膜和其他先进材料 .
化工
该化合物在化学工程中发挥作用,特别是在合成可进行可逆变化的材料方面。 这种特性对于开发对环境刺激做出反应的智能材料至关重要,这些材料可用于各种工程应用 .
作用机制
Target of Action
5-Ethylpyridine-2,3-dicarboxylic acid is primarily used in the field of organic synthesis . It often serves as a catalyst, ligand, or intermediate to facilitate organic reactions .
Mode of Action
It’s known that it can be used in the synthesis of phenylboronic acid, modification of amino acids, and synthesis of pyrrole sulfonamides .
Biochemical Pathways
It’s used in the synthesis of a breathable microporous metal-organic framework that displays reversible contraction and expansion of the pores without losing framework integrity .
Result of Action
It’s known that it can be used in the synthesis of a breathable microporous metal-organic framework .
Action Environment
It’s known that it should be stored in a dry, ventilated place .
实验室实验的优点和局限性
The use of 5-Ethylpyridine-2,3-dicarboxylic acid in laboratory experiments has several advantages and limitations. The main advantage of using 5-Ethylpyridine-2,3-dicarboxylic acid is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, which makes it easy to store and handle. On the other hand, the use of 5-Ethylpyridine-2,3-dicarboxylic acid in laboratory experiments has some limitations. For example, it is a relatively toxic compound, and it can be difficult to work with in certain experiments. In addition, it is a relatively volatile compound, which can make it difficult to handle in certain experiments.
未来方向
5-Ethylpyridine-2,3-dicarboxylic acid has a wide range of potential future directions. For example, it could be used in the development of new drugs and other therapeutic agents. In addition, it could be used in the development of new polymers and other materials. Furthermore, it could be used in the study of the structure and function of proteins and other molecules. Finally, it could be used to study the interaction of drugs with their target molecules.
安全和危害
属性
IUPAC Name |
5-ethylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVBTGOXNGCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029072 | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102268-15-5 | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylquinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHYLQUINOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 5-Ethylpyridine-2,3-dicarboxylic acid be utilized in the synthesis of novel compounds with potential applications in material science?
A: 5-Ethylpyridine-2,3-dicarboxylic acid (epdca) can be employed as a precursor for generating functional ligands. For instance, epdca reacts with hydrazine hydrate (N2H4·H2O) via an in situ acylation reaction to form 5-ethylpyridine-2,3-dicarboxylhydrazidate (EPDH) [, ]. This derivative, EPDH, acts as a multidentate ligand, coordinating with metal ions like Pb2+ to form metal-organic frameworks. These frameworks, exemplified by [Pb2(EPDH)4(H2O)] [], exhibit interesting luminescent properties, making them potentially suitable for applications in areas such as optoelectronics and sensing.
Q2: What are the luminescent properties of the Pb2+ compound formed with the 5-Ethylpyridine-2,3-dicarboxylhydrazidate ligand and what is the origin of this luminescence?
A: The Pb2+ compound, specifically [Pb2(EPDH)4(H2O)], displays luminescence with a maximum emission at 531 nm []. Density Functional Theory (DFT) calculations suggest that this emission arises from a combination of intra-ligand charge transfers occurring within the EPDH ligand itself, as well as inter-ligand charge transfers happening between adjacent EPDH ligands within the compound's structure []. This combination of charge transfer mechanisms contributes to the observed luminescence properties.
Q3: Can 5-Ethylpyridine-2,3-dicarboxylic acid be used to modify other materials and what are the potential benefits?
A: Yes, research indicates that modified derivatives of 5-Ethylpyridine-2,3-dicarboxylic acid can be used as functional bridges in the creation of luminescent terbium hybrid materials []. The incorporation of these modified derivatives into the hybrid material's structure through an in-situ sol-gel process is suggested to enhance the material's overall luminescent properties []. This approach highlights the potential of 5-Ethylpyridine-2,3-dicarboxylic acid derivatives for improving the performance of advanced luminescent materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

